molecular formula C8H6ClO+ B14193638 2-(4-Hydroxyphenyl)chloriren-1-ium CAS No. 919790-50-4

2-(4-Hydroxyphenyl)chloriren-1-ium

Cat. No.: B14193638
CAS No.: 919790-50-4
M. Wt: 153.58 g/mol
InChI Key: MYOHANVXVICESO-UHFFFAOYSA-O
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Description

2-(4-Hydroxyphenyl)chloriren-1-ium is a synthetic organic compound characterized by the presence of a chlorirenium ion attached to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)chloriren-1-ium typically involves the chlorination of 4-hydroxyphenyl derivatives. One common method is the reaction of 4-hydroxyphenyl with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)chloriren-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chlorirenium ion can be reduced to form corresponding hydroxyphenyl derivatives.

    Substitution: The chlorirenium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorirenium ion under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Substituted hydroxyphenyl derivatives with various functional groups.

Scientific Research Applications

2-(4-Hydroxyphenyl)chloriren-1-ium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)chloriren-1-ium involves its interaction with molecular targets through its reactive chlorirenium ion and hydroxyphenyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethanol: A structurally similar compound with a hydroxy group instead of a chlorirenium ion.

    4-Hydroxyphenylacetic acid: Another related compound with a carboxylic acid group.

Uniqueness

2-(4-Hydroxyphenyl)chloriren-1-ium is unique due to the presence of the chlorirenium ion, which imparts distinct reactivity and potential applications compared to its analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

919790-50-4

Molecular Formula

C8H6ClO+

Molecular Weight

153.58 g/mol

IUPAC Name

4-(1-chloroniacycloprop-2-en-2-yl)phenol

InChI

InChI=1S/C8H5ClO/c10-7-3-1-6(2-4-7)8-5-9-8/h1-5H/p+1

InChI Key

MYOHANVXVICESO-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1C2=C[Cl+]2)O

Origin of Product

United States

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